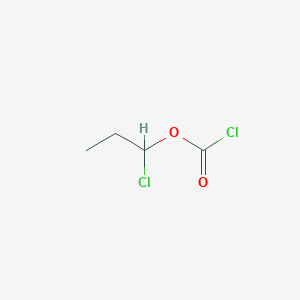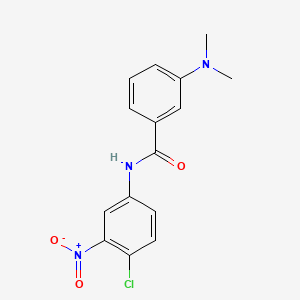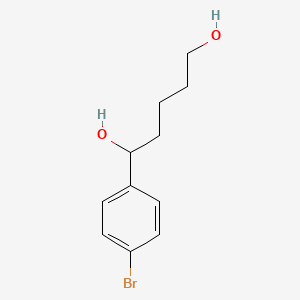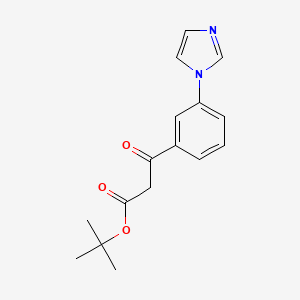
tert-Butyl 3-(3-(1H-imidazol-1-yl)phenyl)-3-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-(3-(1H-imidazol-1-yl)phenyl)-3-oxopropanoate is a synthetic organic compound that features an imidazole ring attached to a phenyl group, which is further connected to a propionic acid ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(3-(1H-imidazol-1-yl)phenyl)-3-oxopropanoate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Attachment to Phenyl Group: The imidazole ring is then attached to a phenyl group through a nucleophilic aromatic substitution reaction.
Formation of Propionic Acid Ester: The final step involves the esterification of the propionic acid with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 3-(3-(1H-imidazol-1-yl)phenyl)-3-oxopropanoate can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The carbonyl group in the propionic acid ester can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Alcohol derivatives of the propionic acid ester.
Substitution: Halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl 3-(3-(1H-imidazol-1-yl)phenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-(3-(1H-imidazol-1-yl)phenyl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or active sites in proteins, thereby modulating their activity. The phenyl and ester groups can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Imidazol-1-yl-phenyl)-3-oxo-propionic acid methyl ester: Similar structure but with a methyl ester instead of a tert-butyl ester.
3-(3-Imidazol-1-yl-phenyl)-3-oxo-butanoic acid tert-butyl ester: Similar structure but with a butanoic acid instead of a propionic acid.
Uniqueness
tert-Butyl 3-(3-(1H-imidazol-1-yl)phenyl)-3-oxopropanoate is unique due to the presence of the tert-butyl ester, which can influence its solubility, stability, and reactivity compared to similar compounds with different ester groups.
Propiedades
Fórmula molecular |
C16H18N2O3 |
|---|---|
Peso molecular |
286.33 g/mol |
Nombre IUPAC |
tert-butyl 3-(3-imidazol-1-ylphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)10-14(19)12-5-4-6-13(9-12)18-8-7-17-11-18/h4-9,11H,10H2,1-3H3 |
Clave InChI |
FEPASYFSULWDNV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CC(=O)C1=CC(=CC=C1)N2C=CN=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
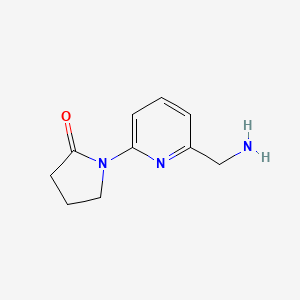
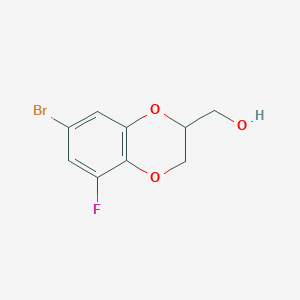
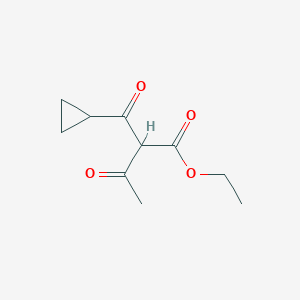
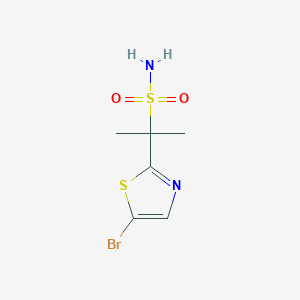

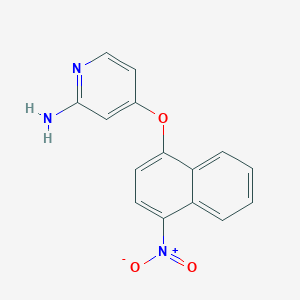
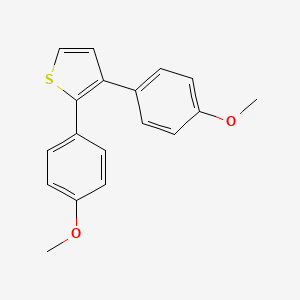
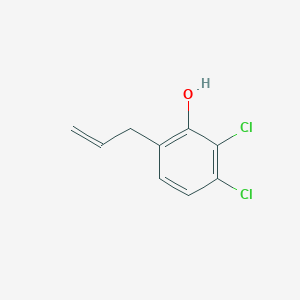
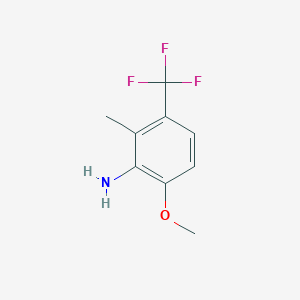
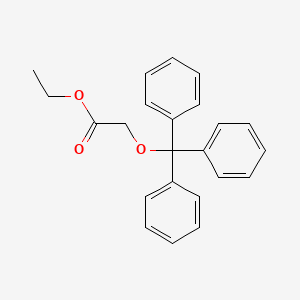
![8-Nitrobenzo[f][1,7]naphthyridin-5-amine](/img/structure/B8511671.png)
